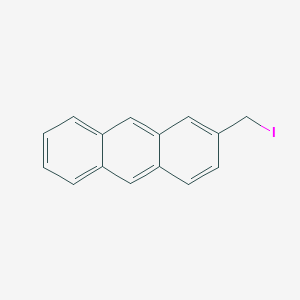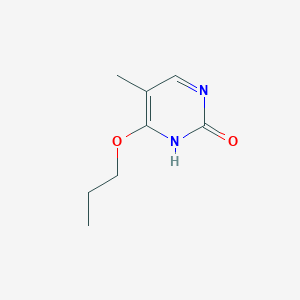
Ethyl 4-methylidenecyclopentene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methylidenecyclopentene-1-carboxylate (EMCPC) is a chemical compound that has been widely used in scientific research. It is a cyclic enol ether with a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol. EMCPC is a versatile compound that has been used in various fields of research, including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Ethyl 4-methylidenecyclopentene-1-carboxylate has been widely used in scientific research due to its unique chemical properties. It can act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles, such as amines, alcohols, and thiols. This makes it a useful building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-methylidenecyclopentene-1-carboxylate is not well understood. However, it has been proposed that Ethyl 4-methylidenecyclopentene-1-carboxylate can react with thiols in proteins and interfere with their function. This leads to the inhibition of various enzymes and signaling pathways, which can have both beneficial and detrimental effects on cells and organisms.
Effets Biochimiques Et Physiologiques
Ethyl 4-methylidenecyclopentene-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It can also induce apoptosis and cell cycle arrest in cancer cells. However, Ethyl 4-methylidenecyclopentene-1-carboxylate can also cause cytotoxicity and oxidative stress in cells, which can lead to cell death and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-methylidenecyclopentene-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high purity. It can also be easily modified to introduce different functional groups. However, Ethyl 4-methylidenecyclopentene-1-carboxylate has some limitations as well. It is unstable under acidic conditions and can decompose over time. It can also react with other nucleophiles in the reaction mixture, leading to unwanted side products.
Orientations Futures
There are several future directions for the use of Ethyl 4-methylidenecyclopentene-1-carboxylate in scientific research. One potential application is in the development of new anti-cancer drugs. Ethyl 4-methylidenecyclopentene-1-carboxylate has been shown to exhibit anti-cancer activity in various cancer cell lines, and further studies can be conducted to optimize its structure and improve its potency. Another potential application is in the development of new materials. Ethyl 4-methylidenecyclopentene-1-carboxylate can be used as a building block for the synthesis of polymers and other materials with unique properties. Finally, further studies can be conducted to elucidate the mechanism of action of Ethyl 4-methylidenecyclopentene-1-carboxylate and its effects on cells and organisms.
Conclusion:
In conclusion, Ethyl 4-methylidenecyclopentene-1-carboxylate is a versatile compound that has been widely used in scientific research. It can be easily synthesized and modified to introduce different functional groups. Ethyl 4-methylidenecyclopentene-1-carboxylate has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. However, it also has some limitations, such as instability under acidic conditions. Further studies can be conducted to explore the potential applications of Ethyl 4-methylidenecyclopentene-1-carboxylate in the development of new drugs and materials, as well as to elucidate its mechanism of action.
Méthodes De Synthèse
Ethyl 4-methylidenecyclopentene-1-carboxylate can be synthesized through the reaction of ethyl acetoacetate and 2-cyclopentenone in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by a dehydration step, resulting in the formation of Ethyl 4-methylidenecyclopentene-1-carboxylate. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
Propriétés
Numéro CAS |
117370-13-5 |
|---|---|
Nom du produit |
Ethyl 4-methylidenecyclopentene-1-carboxylate |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
ethyl 4-methylidenecyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-11-9(10)8-5-4-7(2)6-8/h5H,2-4,6H2,1H3 |
Clé InChI |
DKPOLTYJUJAKSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CCC(=C)C1 |
SMILES canonique |
CCOC(=O)C1=CCC(=C)C1 |
Synonymes |
1-Cyclopentene-1-carboxylicacid,4-methylene-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



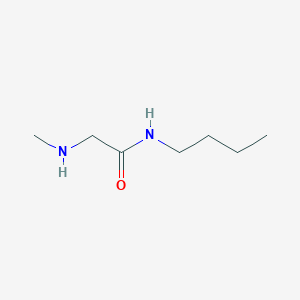
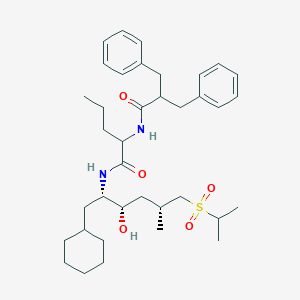
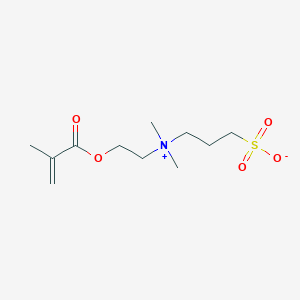
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
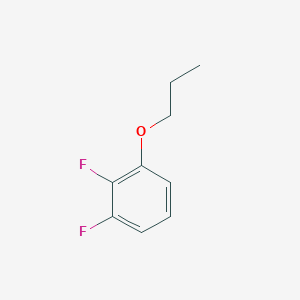
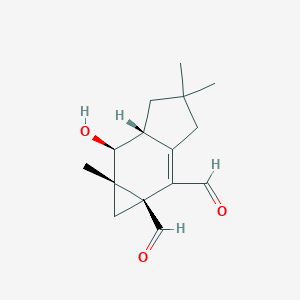
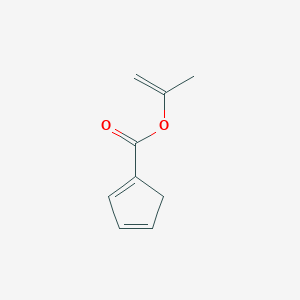
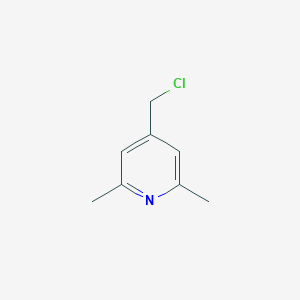
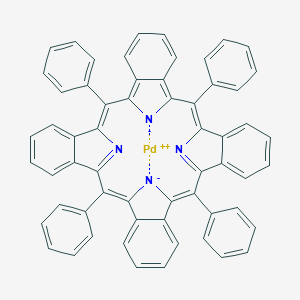
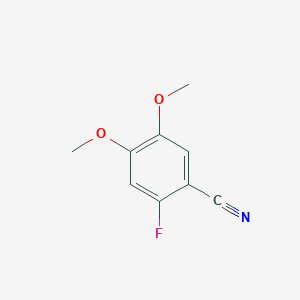
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
